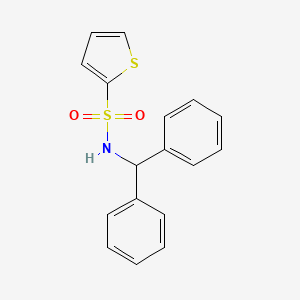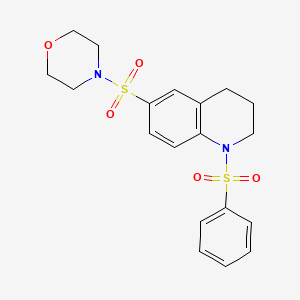
N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
The compound N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is part of a class of synthetic analgesics. Research has focused on its synthesis, structural analysis, and properties to understand its potent analgesic effects and interactions at the molecular level.
Synthesis Analysis
The synthesis involves several key steps starting from 4-arylamino-4-piperdinecarboxylic acids as starting materials. Various synthetic approaches have been described, leading to extremely potent analgesics through suitable substitutions on nitrogen atoms (Van Daele et al., 1976).
Molecular Structure Analysis
The molecular structure, especially the stereochemistry of N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, plays a significant role in its analgesic activity. The configuration of chiral centers and the overall three-dimensional arrangement are critical for interaction with opioid receptors, leading to potent analgesic effects (Wang et al., 1995).
Chemical Reactions and Properties
The compound undergoes specific chemical reactions, including aminomethylation, leading to novel structures with significant biological activities. The reactivity is influenced by its structural features, enabling the creation of derivatives with enhanced properties (Dotsenko et al., 2012).
Wissenschaftliche Forschungsanwendungen
Discovery and Investigation as Antineoplastic Agents
The novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to the chemical structure of interest, have been identified as potential drug candidates with significant antineoplastic (anti-cancer) properties. These compounds demonstrate remarkable cytotoxic properties, often more potent than contemporary anticancer drugs, with notable tumor-selective toxicity. They modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions, also showing antimalarial and antimycobacterial properties. Their structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability have been thoroughly investigated, highlighting their potential as candidate antineoplastic agents (Hossain et al., 2020).
Role in Water Treatment and Desalination
Semi-aromatic polyamide thin film composite membranes, prepared through interfacial polymerization involving amines and acid chloride monomers, including structures akin to the queried compound, have demonstrated significant potential in water treatment and desalination. These membranes, particularly those based on poly(piperazine amide) and polyethyleneimine, show promising applications in water softening, highlighting their utility in environmental applications such as surface/groundwater purification, wastewater treatment, and water reuse (Gohil & Ray, 2017).
Pharmacodynamic and Pharmacokinetic Properties in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide and structurally similar to the molecule , is an orally administered prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. It has shown efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, indicating its significant therapeutic potential in treating a variety of gastrointestinal motility disorders (McCallum et al., 2012).
Investigation in Neurochemistry and Neurotoxicity
Research into the neurochemical effects and potential neurotoxicity of substances structurally related to N-(1-methyl-3-phenylpropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, such as MDMA (3,4-Methylenedioxymethamphetamine), has provided insights into the complex interplay between chemical structure and biological activity in the central nervous system. These studies have contributed to a deeper understanding of the acute and long-term effects of such compounds, offering a foundation for exploring therapeutic applications and risks associated with neuroactive substances (McKenna & Peroutka, 1990).
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(9-10-17-6-3-2-4-7-17)22-20(24)18-11-13-23(14-12-18)21(25)19-8-5-15-26-19/h2-8,15-16,18H,9-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPROSQAXLIWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-1-(thiophen-2-ylcarbonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)
